molecular formula C18H18F2N6 B7646940 1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine

1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine

Cat. No.: B7646940
M. Wt: 356.4 g/mol
InChI Key: BRZDTMYXWGHGNR-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine is a complex organic compound that features a piperazine ring substituted with fluorophenyl and tetrazolyl groups

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6/c19-15-7-5-14(6-8-15)18-21-23-26(22-18)13-24-9-11-25(12-10-24)17-4-2-1-3-16(17)20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZDTMYXWGHGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2N=C(N=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine typically involves multi-step organic reactions. One common method includes:

    Formation of the Tetrazole Ring: Starting with a suitable precursor, such as 4-fluorobenzyl chloride, the tetrazole ring is formed through a cyclization reaction with sodium azide under acidic conditions.

    Piperazine Substitution: The tetrazole derivative is then reacted with 1-(2-fluorophenyl)piperazine in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and tetrazolyl groups may enhance binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-4-[[5-(4-chlorophenyl)tetrazol-2-yl]methyl]piperazine
  • 1-(2-Bromophenyl)-4-[[5-(4-bromophenyl)tetrazol-2-yl]methyl]piperazine

Uniqueness: 1-(2-Fluorophenyl)-4-[[5-(4-fluorophenyl)tetrazol-2-yl]methyl]piperazine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for further research and development.

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